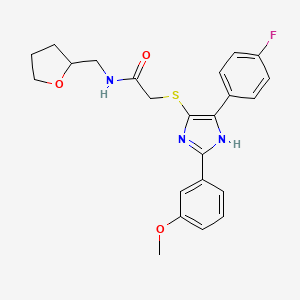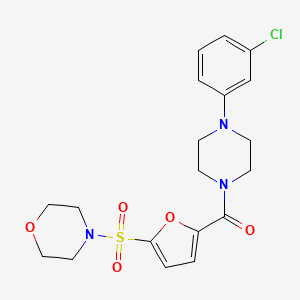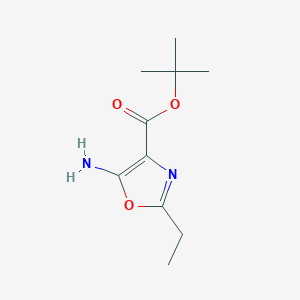![molecular formula C15H16N4O3 B2554100 5-((furan-2-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941909-91-7](/img/structure/B2554100.png)
5-((furan-2-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-((furan-2-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a heterocyclic molecule that features a pyrido[2,3-d]pyrimidine core structure with a furan moiety attached through a methylene amino linker and additional methyl groups on the pyrimidine ring. This structure is indicative of a molecule that could have interesting chemical properties and potential biological activity.
Synthesis Analysis
The synthesis of related furo[2,3-d]pyrimidines has been explored through various methods. One approach involves the inverse electron demand Diels–Alder (IDA) reaction between 2-aminofurans and 1,3,5-triazines, which has been shown to yield furo[2,3-d]pyrimidines in moderate to good yields . Another method includes the reaction of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate, leading to the formation of furo[2,3-b]pyridines . These methods provide a foundation for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of furo[2,3-d]pyrimidines and their derivatives has been studied through various techniques, including X-ray diffraction . These analyses reveal the arrangement of atoms within the molecule and the geometry of the heterocyclic rings. The presence of the furan and pyrimidine rings in the compound suggests potential for interesting electronic and steric interactions that could influence its reactivity and binding properties.
Chemical Reactions Analysis
Furo[2,3-d]pyrimidines and their analogs exhibit a range of chemical behaviors. For instance, 5-aminofurazano[3,4-d]pyrimidines can undergo ring cleavage under acidic or basic conditions to yield products that can be further transformed into other heterocyclic structures . The reactivity of the furan and pyrimidine rings in the target compound could be similarly versatile, allowing for a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of furo[2,3-d]pyrimidines are influenced by their molecular structure. The presence of multiple nitrogen atoms and the potential for hydrogen bonding can affect their solubility, melting points, and stability. The compound's spectroscopic properties, such as UV-visible and fluorescence spectra, can be studied to gain insights into its electronic structure . These properties are crucial for understanding the compound's behavior in different environments and potential applications in medicinal chemistry.
Applications De Recherche Scientifique
- Les chercheurs ont développé diverses voies de synthèse pour accéder aux pyrimido[4,5-d]pyrimidines et aux pyrimido[5,4-d]pyrimidines. Une méthode notable implique la condensation du DMF–DMA au groupe méthyle de la fraction acétyle, suivie d'une cyclisation pour former la pyrido[2,3-d]pyrimidin-5-one. Ce processus élimine le N,N-diméthylpropionamide et implique des réactions de N-méthylation et de condensation .
- Les pyrimido[4,5-d]pyrimidines et les pyrimido[5,4-d]pyrimidines ont été étudiées pour leurs propriétés anticancéreuses, anti-inflammatoires et antimicrobiennes. Elles peuvent agir comme des inhibiteurs de kinases, affectant les voies de signalisation cellulaire .
- Certains dérivés de F2455-0089 ont montré une inhibition sélective de la kinase dépendante de la cycline 2 (CDK2), une cible pertinente dans le traitement du cancer. Ces composés pourraient potentiellement être développés en médicaments anticancéreux .
- Les chercheurs ont étudié les effets anti-inflammatoires de ces composés. En modulant les voies inflammatoires, ils peuvent contribuer à la gestion des maladies inflammatoires .
- Les analogues de F2455-0089 ont démontré une activité contre les agents pathogènes microbiens. Leur potentiel en tant qu'agents antimicrobiens mérite une exploration plus approfondie .
- Compte tenu de leurs activités biologiques diverses, ces systèmes bicycliques servent de squelettes précieux pour la conception de médicaments. Les chimistes médicinaux peuvent modifier leurs structures pour optimiser les propriétés pharmacologiques et améliorer l'efficacité thérapeutique .
Méthodes de Synthèse
Signification Biologique
Potentiel Anticancéreux
Activité Anti-inflammatoire
Propriétés Antimicrobiennes
Développement de Médicaments
En résumé, F2455-0089 et ses analogues offrent des perspectives prometteuses dans la découverte de médicaments, en particulier dans les domaines de l'oncologie, de l'inflammation et des maladies infectieuses. Les chercheurs continuent d'explorer leur importance synthétique et leurs caractéristiques biologiques, visant à développer de nouveaux agents thérapeutiques basés sur ces systèmes bicycliques . Si vous avez besoin de plus amples détails ou d'applications supplémentaires, n'hésitez pas à demander ! 😊
Propriétés
IUPAC Name |
5-(furan-2-ylmethylamino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-9-7-17-13-11(14(20)19(3)15(21)18(13)2)12(9)16-8-10-5-4-6-22-10/h4-7H,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIGDYCWZMYUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCC3=CC=CO3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(difluoromethoxy)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2554020.png)

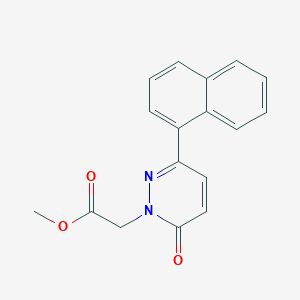

![N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2554029.png)
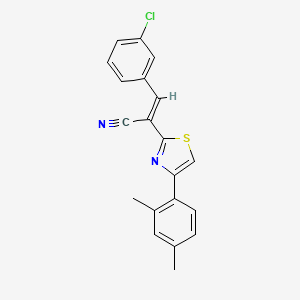
![Propan-2-yl 2-[[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate](/img/structure/B2554031.png)


![Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate](/img/structure/B2554035.png)
